molecular formula C14H7NaO5S B7737187 sodium;9,10-dioxoanthracene-2-sulfonate

sodium;9,10-dioxoanthracene-2-sulfonate

Cat. No.: B7737187
M. Wt: 310.26 g/mol
InChI Key: GGCZERPQGJTIQP-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCZERPQGJTIQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

Anthraquinone undergoes electrophilic aromatic substitution under strongly acidic conditions. The sulfonation is regioselective for the β-position (position 2) when conducted at temperatures between 60–80°C . The reaction proceeds via the generation of a sulfur trioxide intermediate (SO3\text{SO}_3), which acts as the electrophile. The resulting 9,10-dioxoanthracene-2-sulfonic acid is isolated as an intermediate before neutralization.

Key Parameters:

  • Sulfonating Agent : Oleum (20–30% free SO3\text{SO}_3) or concentrated H2SO4\text{H}_2\text{SO}_4.

  • Temperature : 60–80°C (lower temperatures favor β-sulfonation).

  • Time : 6–12 hours for complete conversion.

Neutralization to Sodium Salt

The sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH\text{NaOH}) or sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) in aqueous solution. This step yields the sodium salt, which is crystallized as a monohydrate.

C14H8O5S+NaOHC14H7NaO5S+H2O\text{C}{14}\text{H}8\text{O}5\text{S} + \text{NaOH} \rightarrow \text{C}{14}\text{H}7\text{NaO}5\text{S} + \text{H}_2\text{O}

Purification:

  • Recrystallization from hot water or ethanol-water mixtures enhances purity (>98%).

  • Hydrate formation is confirmed via X-ray diffraction (XRD) and thermogravimetric analysis (TGA).

Chlorosulfonic Acid-Mediated Sulfonation

An alternative approach employs chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) as the sulfonating agent, offering faster reaction kinetics and higher yields under milder conditions.

Synthetic Procedure

  • Sulfonation : Anthraquinone is dissolved in chlorosulfonic acid at 50–60°C for 4–6 hours.

  • Quenching : The mixture is poured into ice-water to precipitate the sulfonic acid.

  • Neutralization : Sodium bicarbonate (NaHCO3\text{NaHCO}_3) is added to adjust the pH to 7–8, forming the sodium salt.

Advantages:

  • Reduced side reactions (e.g., over-sulfonation).

  • Higher regioselectivity for the 2-position due to controlled reactivity of ClSO3H\text{ClSO}_3\text{H}.

Solid-Phase Sulfonation for Industrial Scaling

Recent advancements prioritize solvent-free or solid-phase methods to minimize waste and improve sustainability.

Mechanochemical Synthesis

Anthraquinone is ground with solid NaHSO4\text{NaHSO}_4 or KHSO4\text{KHSO}_4 in a ball mill. The mechanical energy facilitates sulfonation at room temperature, bypassing the need for corrosive liquids.

Yield Optimization:

  • Milling Time : 2–4 hours.

  • Molar Ratio : 1:1.5 (anthraquinone:sulfate salt).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • FT-IR : Peaks at 1180 cm1^{-1} (S=O stretching) and 1670 cm1^{-1} (C=O stretching) confirm sulfonate and quinone functionalities.

  • 1H NMR^1\text{H NMR} : Aromatic protons adjacent to the sulfonate group resonate at δ 8.2–8.5 ppm .

Purity Assessment

MethodCriteriaResult
HPLCRetention time: 4.3 minPurity ≥99.2%
Elemental Analysis%C: 51.2, %S: 9.8 (theoretical)%C: 50.9, %S: 9.6

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonation or oxidation side products (e.g., 2,6-disulfonate derivatives) may occur at elevated temperatures. Mitigation includes:

  • Strict temperature control (±2°C).

  • Use of inert atmospheres (N2_2) to prevent oxidation.

Hydrate Stability

The monohydrate form is hygroscopic. Storage in desiccators with silica gel prevents deliquescence .

Chemical Reactions Analysis

Types of Reactions

Sodium;9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different quinone derivatives, while reduction can produce anthrahydroquinone .

Scientific Research Applications

Chemistry

Sodium 9,10-dioxoanthracene-2-sulfonate is utilized as a precursor in the synthesis of dyes and pigments due to its vibrant color properties. It also serves as a catalyst in various chemical reactions, particularly in the production of alkaline pulping in the soda process.

Biology

In biological research, this compound is employed as a probe in fluorescence studies. Its ability to form charge-transfer complexes allows it to be used in biochemical assays for detecting various biological molecules.

Medicine

Research into the therapeutic properties of sodium 9,10-dioxoanthracene-2-sulfonate is ongoing. It is investigated for potential applications in drug formulations due to its favorable solubility profile and ability to interact with biological systems.

Industry

The compound finds extensive use in the production of paper and textiles, where it acts as a dyeing agent. Additionally, it is involved in the manufacture of specialty chemicals that require specific redox properties.

Data Tables

Application Area Specific Use Notes
ChemistryPrecursor for dyes and pigmentsCatalytic role in alkaline pulping processes
BiologyFluorescence probeUseful in biochemical assays
MedicineInvestigated for therapeutic propertiesPotential use in drug formulations
IndustryDyeing agent for paper and textilesInvolved in specialty chemical production

Case Study 1: Fluorescence Probes

A study highlighted the use of sodium 9,10-dioxoanthracene-2-sulfonate as an in situ photochemical fluorescence probe. The compound demonstrated effective signal enhancement when interacting with specific analytes, making it suitable for sensitive detection methods in biochemical assays .

Case Study 2: Catalytic Applications

In industrial applications, sodium 9,10-dioxoanthracene-2-sulfonate has been shown to enhance the efficiency of alkaline pulping processes significantly. Research indicated that its catalytic properties lead to higher yields and improved quality of pulp produced from wood sources .

Mechanism of Action

The mechanism by which sodium;9,10-dioxoanthracene-2-sulfonate exerts its effects is primarily through its quinone structure. Quinones are known to participate in redox reactions, which can affect various biological and chemical processes. The compound can act as an electron acceptor in electron transfer reactions, influencing various pathways and molecular targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium;9,10-dioxoanthracene-2-sulfonate
  • Synonyms: Anthraquinone-2-sulfonic acid sodium salt, sodium 2-anthraquinonesulfonate .
  • Molecular Formula : C₁₄H₇NaO₅S.
  • Structure: Comprises an anthraquinone backbone (9,10-dioxoanthracene) with a sulfonate (-SO₃⁻) group at the 2-position, neutralized by a sodium cation .

Key Properties :

  • Solubility : High water solubility due to the polar sulfonate group.
  • Applications :
    • Dopant for conductive polymers (e.g., polypyrrole coatings) .
    • Intermediate in dye synthesis and electrochemical studies .

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties References
Sodium 9,10-dioxoanthracene-2-sulfonate Sulfonate at position 2 C₁₄H₇NaO₅S Polymer conductivity enhancement
Sodium 9,10-dioxoanthracene-1-sulfonate Sulfonate at position 1 C₁₄H₇NaO₅S Unspecified industrial applications
Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulfonate Hydroxyl (-OH) at positions 3,4; trisodium C₁₄H₅Na₃O₇S Potential dye intermediate
Sodium 1-amino-9,10-dioxoanthracene-2-sulfonate Amino (-NH₂) at position 1 C₁₄H₈NNaO₅S Life science research (structural studies)
9,10-Dimethoxyanthracene-2-sodium sulfonate (DMAS) Methoxy (-OCH₃) at positions 9,10 C₁₆H₁₁NaO₅S Fluorogenic reagent for β-blocker detection

Key Observations :

  • Positional Effects : The 2-sulfonate derivative exhibits superior electronic properties for polymer doping compared to the 1-sulfonate isomer due to optimized electron-withdrawing effects .
  • Functional Groups: Amino (-NH₂) and hydroxyl (-OH) substituents enhance biological interactions (e.g., DNA binding in ) but reduce thermal stability compared to the parent compound . Methoxy groups in DMAS improve fluorescence quantum yield, making it suitable for analytical chemistry .

Industrial and Pharmaceutical Derivatives

Compound Name Structural Modifications Applications Key Findings References
Acid Blue 25 1-Amino-4-anilino substitution Textile dye (wool, silk) High color fastness; pH-dependent solubility
Acid Blue 350 1-Amino-4-(2-methyl-5-sulfonamidephenyl) Advanced synthetic dye Enhanced UV stability and wash resistance
Sodium 1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate Naphthylamino substitution Experimental drug candidate (undisclosed) High LogP value (lipophilicity)

Key Observations :

  • Dye Chemistry: Amino and aryl-amino substituents (e.g., anilino, naphthylamino) redshift absorption spectra, critical for textile dyes .
  • Pharmaceutical Potential: Lipophilic derivatives (e.g., naphthylamino-substituted) show promise in drug design due to membrane permeability .

Reactivity Trends :

  • Sulfonate groups enhance aqueous solubility but reduce reactivity in non-polar media.
  • Electron-withdrawing groups (e.g., -SO₃⁻) stabilize the anthraquinone core against reduction .

Q & A

Q. What are the critical factors in synthesizing sodium 9,10-dioxoanthracene-2-sulfonate with high yield and purity?

Methodological Answer:

  • Multi-step synthesis requires precise control of sulfonation and oxidation conditions. For example, sulfonation of anthraquinone derivatives must be monitored at 80–120°C to avoid over-sulfonation, which reduces purity .
  • Purification involves recrystallization in aqueous ethanol (70–80% v/v) to isolate the sodium salt, followed by HPLC validation (≥98% purity) .
  • Key parameters: Reaction time (8–12 hrs), pH control (pH 7–9 for sulfonate stability), and inert atmosphere to prevent anthraquinone degradation .

Q. How does the sulfonate group influence solubility and stability in aqueous systems?

Methodological Answer:

  • The sulfonate group (-SO₃⁻) enhances water solubility via ionic interactions, achieving up to 50 mg/mL in deionized water at 25°C .
  • Stability testing under varying pH (3–10) shows optimal integrity at neutral pH (6–8), with degradation observed in acidic conditions (e.g., 30% decomposition at pH 3 after 72 hrs) .
  • For long-term storage, lyophilization and storage at -20°C in amber vials are recommended to prevent photodegradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzyme inhibition data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Contradictions may arise from assay conditions. Standardize protocols by:
  • Using consistent enzyme sources (e.g., recombinant vs. tissue-extracted proteins) .
  • Validating inhibitor concentrations via UV-Vis spectroscopy (λmax = 320 nm for anthraquinone absorption) .
    • Compare inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots to identify binding mechanisms .
    • Cross-validate with orthogonal methods like SPR (surface plasmon resonance) to measure binding affinities (KD values) .

Q. How can researchers design derivatives to enhance specificity for biological targets (e.g., cancer cells)?

Methodological Answer:

  • Substituent effects:
SubstituentEffect on ActivityExample Derivative
-NH₂ (position 1)Enhances DNA intercalationSodium 1-amino-4-p-toluidino derivative
-OCH₃ (position 4)Increases lipophilicity for membrane penetrationSodium 4-methoxyphenyl derivative
  • Computational modeling (e.g., molecular docking with EGFR kinase) predicts binding modes. Optimize substituents at positions 1 and 4 for steric compatibility .
  • Validate in vitro using cytotoxicity assays (e.g., IC₅₀ = 12 μM in MCF-7 cells for benzothiazole-modified derivatives) .

Q. What spectroscopic techniques are most effective for characterizing structural degradation under experimental conditions?

Methodological Answer:

  • UV-Vis Spectroscopy : Track anthraquinone absorption bands (λmax = 250–350 nm). Shifts >10 nm indicate sulfonate group loss .
  • FT-IR : Monitor sulfonate S=O stretches (1040–1080 cm⁻¹). Disappearance correlates with decomposition .
  • LC-MS/MS : Detect degradation products (e.g., m/z 245.18 for desulfonated anthraquinone fragments) .

Data Analysis & Validation

Q. How should researchers address discrepancies in fluorescence quenching studies with nucleic acids?

Methodological Answer:

  • Potential causes:
  • Inner-filter effects: Correct absorbance at excitation/emission wavelengths using the formula: Fcorr=Fobs×10(Aex+Aem)/2F_{corr} = F_{obs} \times 10^{(A_{ex} + A_{em})/2} .
  • Competitive binding with buffer ions (e.g., Na⁺ vs. Mg²⁺): Use Tris-EDTA buffers for consistent ionic strength .
    • Validate with isothermal titration calorimetry (ITC) to measure binding stoichiometry and enthalpy changes .

Structural & Functional Comparisons

Q. How do structural analogs differ in photophysical properties?

Methodological Answer:

  • Compare quantum yields (Φ) and Stokes shifts:
CompoundΦ (in H₂O)Stokes Shift (nm)
Sodium 9,10-dioxoanthracene-2-sulfonate0.4580
Anthraquinone-2,7-disulfonate0.3265
1-Amino-4-anilino derivative0.5895
  • Higher electron-donating groups (e.g., -NH₂) increase Φ by reducing non-radiative decay .

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